Iso Promethazine-d3 Hydrochloride
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Description
Iso Promethazine-d3 Hydrochloride, also known as N,N,β-Trimethyl-10H-phenothiazine-10-ethanamine-d3 Hydrochloride, is a biochemical used for proteomics research . It has a molecular formula of C17H17D3N2S•HCl and a molecular weight of 323.9 . It is an isotopically labelled analogue of Iso Promethazine Hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C17H17D3N2S•HCl . It has a molecular weight of 323.9 . The structure is similar to that of Promethazine, a phenothiazine-class compound .Mechanism of Action
Promethazine, a compound structurally analogous to Iso Promethazine-d3 Hydrochloride, is an antihistamine and anticholinergic of the phenothiazine chemical class . It antagonizes a variety of receptors, allowing it to be used for a number of indications including allergic reactions, pain, sedation, nausea, and vomiting .
Safety and Hazards
Iso Promethazine-d3 Hydrochloride is intended for research use only and is not intended for diagnostic or therapeutic use . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation . It should be stored in a well-ventilated place and kept container tightly closed .
properties
IUPAC Name |
N-methyl-2-phenothiazin-10-yl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S.ClH/c1-13(12-18(2)3)19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H/i2D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISCHQYUHLQSBU-MUTAZJQDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CC(C)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857886 |
Source
|
Record name | N-Methyl-N-(~2~H_3_)methyl-2-(10H-phenothiazin-10-yl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1329835-09-7 |
Source
|
Record name | N-Methyl-N-(~2~H_3_)methyl-2-(10H-phenothiazin-10-yl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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